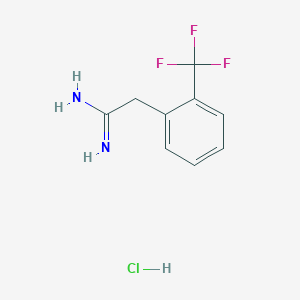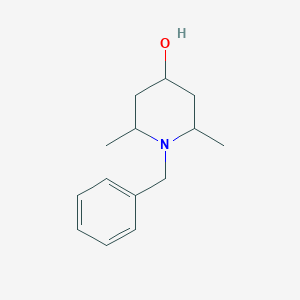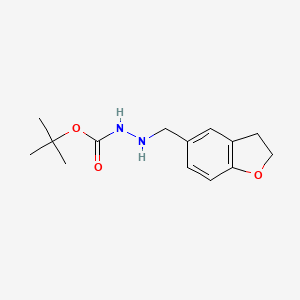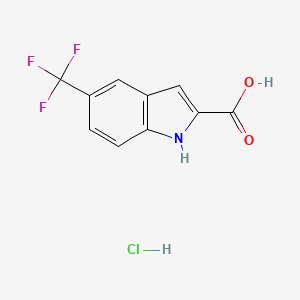
5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride, also known as 5-TFMIC, is an organic compound belonging to the indole family. It is a white crystalline solid, soluble in water and organic solvents such as ethanol and dimethyl sulfoxide. 5-TFMIC is a useful reagent in organic synthesis and has a wide range of applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of novel indole derivatives, as well as in the synthesis of biologically active molecules such as inhibitors of protein-tyrosine phosphatase-1B. 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride has also been used in the synthesis of fluorescent probes for the detection of nitric oxide, as well as in the synthesis of inhibitors of cyclooxygenase-2. 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride has also been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Mecanismo De Acción
5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride is an inhibitor of protein-tyrosine phosphatase-1B (PTP1B). PTP1B is an enzyme that plays a role in the regulation of signal transduction pathways. It is a negative regulator of signal transduction pathways, and is involved in the regulation of cell growth, differentiation, and proliferation. 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride binds to and inhibits PTP1B, thus preventing it from dephosphorylating tyrosine residues on target proteins. This in turn leads to the activation of downstream signaling pathways, resulting in the modulation of cellular processes.
Biochemical and Physiological Effects
The inhibition of PTP1B by 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride can reduce the activity of PTP1B, leading to the activation of downstream signaling pathways. This in turn leads to an increase in cell proliferation, differentiation, and survival. In vivo studies have also shown that 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride can reduce the activity of PTP1B, leading to an increase in insulin sensitivity and glucose uptake in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride is a useful reagent in organic synthesis, and has a wide range of applications in the field of medicinal chemistry. One advantage of using 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride in lab experiments is its low cost and availability. Additionally, 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride is soluble in water and organic solvents, making it easy to work with. However, one limitation of using 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride in lab experiments is its relatively low solubility in non-polar solvents, which can make it difficult to use in certain types of reactions.
Direcciones Futuras
The inhibition of PTP1B by 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride has been studied extensively, and has been shown to have a number of biochemical and physiological effects. However, further research is needed to better understand the mechanism of action of 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride and its effects on other signaling pathways. Additionally, research is needed to identify new applications of 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride in medicinal chemistry, as well as to identify new compounds that can be synthesized using 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride. Finally, research is needed to identify new ways to improve the solubility of 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride in non-polar solvents, as well as to develop new synthetic methods for the synthesis of 5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride.
Métodos De Síntesis
5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride can be synthesized in four steps. The first step is the reaction of 2-chloro-5-trifluoromethyl-1H-indole with potassium carbonate in aqueous ethanol to form 2-chloro-5-trifluoromethyl-1H-indole-2-carboxylic acid. The second step is the reaction of 2-chloro-5-trifluoromethyl-1H-indole-2-carboxylic acid with thionyl chloride to form 5-trifluoromethyl-1H-indole-2-carboxylic acid chloride. The third step is the reaction of 5-trifluoromethyl-1H-indole-2-carboxylic acid chloride with aqueous sodium hydroxide to form 5-trifluoromethyl-1H-indole-2-carboxylic acid. The fourth and final step is the reaction of 5-trifluoromethyl-1H-indole-2-carboxylic acid with hydrochloric acid to form 5-trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride.
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2.ClH/c11-10(12,13)6-1-2-7-5(3-6)4-8(14-7)9(15)16;/h1-4,14H,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUPRWVMZFHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-1H-indole-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

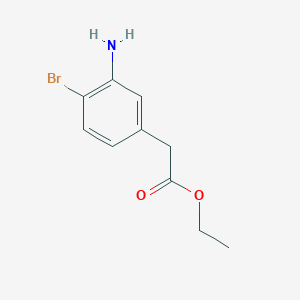
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

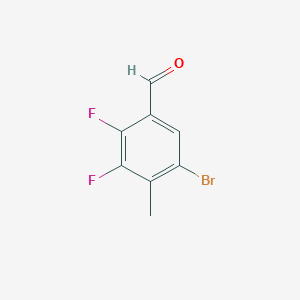
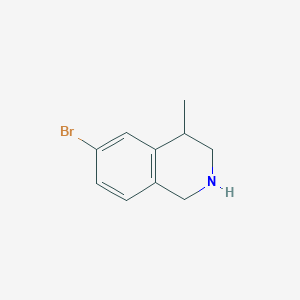
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)
